molecular formula C12H14N2O2S2 B12937915 4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo- CAS No. 36301-91-4

4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-

Cat. No.: B12937915
CAS No.: 36301-91-4
M. Wt: 282.4 g/mol
InChI Key: LQIMYYKSGUUPTL-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo- is a heterocyclic compound featuring a central imidazolidinone core substituted with a phenyl group at position 3, a thioxo (C=S) group at position 2, and a 2-(methylsulfinyl)ethyl moiety at position 5. This compound belongs to a broader class of 2-thioxoimidazolidin-4-one derivatives, which are of interest in medicinal chemistry due to their structural similarity to bioactive hydantoins and thiohydantoins .

Properties

IUPAC Name

5-(2-methylsulfinylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-18(16)8-7-10-11(15)14(12(17)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIMYYKSGUUPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476666
Record name 4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36301-91-4
Record name 4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The initial step involves the formation of the imidazolidinone ring through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the imidazolidinone intermediate with a sulfurizing agent such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent.

    Attachment of the Methylsulfinyl Group: The methylsulfinyl group is introduced via a nucleophilic substitution reaction, where a suitable methylsulfinyl precursor reacts with the intermediate compound.

    Phenyl Group Addition: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioxo group can be reduced to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of thiol derivatives

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(2-(Methylsulfinyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Imidazolidinone, 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxo- (CAS 4370-90-5)

  • Structural Difference : The sulfide (-S-CH₃) group replaces the sulfoxide (-S(O)CH₃) at position 5.
  • Synthesis : Prepared via Edman degradation-like reactions using glycine and phenylisothiocyanate, followed by alkylation with methylthioethyl groups .
  • The sulfide’s reduced hydrogen-bonding capacity may impact crystallinity and biological interactions .

4-Imidazolidinone, 5-[(1R)-1-hydroxyethyl]-3-phenyl-2-thioxo- (CAS 51096-21-0)

  • Structural Difference : A chiral (1R)-1-hydroxyethyl group replaces the methylsulfinylethyl chain.
  • Properties : The hydroxyl group enhances hydrophilicity (PSA = 52.57) and introduces stereochemical complexity. Boiling point and density (predicted: 362.5°C, 1.46 g/cm³) suggest moderate thermal stability .

4-Imidazolidinone, 5-(hydroxymethyl)-3-phenyl-2-thioxo- (CAS 110115-89-4)

  • Structural Difference : A hydroxymethyl (-CH₂OH) substituent at position 5.
  • The smaller substituent may reduce steric hindrance in molecular packing, as inferred from crystallographic studies using SHELX .

5-sec-Butyl-3-phenyl-2-thioxoimidazolidin-4-one (CAS 5066-94-4)

  • Structural Difference : A bulky sec-butyl group replaces the sulfinylethyl chain.
  • Properties : Increased hydrophobicity compared to polar sulfoxide/sulfide derivatives. Such alkyl-substituted analogs are often explored for enhanced membrane permeability in drug design .

Crystallographic and Computational Insights

  • Crystal Packing: Sulfoxide and hydroxy groups facilitate hydrogen-bonding networks, as observed in related imidazolidinones analyzed via SHELX and ORTEP-3 .
  • Computational Predictions : Density functional theory (DFT) studies on similar compounds suggest that sulfoxide derivatives exhibit higher dipole moments (~4.5 D) compared to sulfides (~3.0 D), aligning with their solubility trends .

Biological Activity

4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo- (CAS No. 36301-91-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, supported by case studies and research findings.

  • Molecular Formula : C₁₂H₁₄N₂O₂S₂
  • Molecular Weight : 270.38 g/mol
  • Appearance : Solid
  • Purity : 99%

Research indicates that compounds similar to 4-Imidazolidinone exhibit various mechanisms of action, primarily targeting cellular pathways involved in proliferation and apoptosis. The presence of the imidazolidinone ring is crucial for its interaction with biological targets.

Antitumor Activity

A significant area of study for this compound is its antitumor properties. In vitro studies have shown that derivatives of imidazolidinones can inhibit the growth of various tumor cell lines. For instance, one study evaluated phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives which demonstrated cytocidal activity against several human cancer cell lines, including MCF7 (breast carcinoma) and HT-29 (colon carcinoma) .

Table 1: Antiproliferative Activity of Selected Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
PIB-SO Derivative AMCF70.12Tubulin polymerization inhibition
PIB-SO Derivative BHT-290.25Induction of apoptosis
DW2143Colon260.08Cell cycle arrest at G2/M phase

Case Studies

  • In Vivo Studies : In a mouse model implanted with Colon26 tumors, treatment with a related compound (DW2143) resulted in a tumor growth inhibition rate of approximately 36% at a dose of 80 mg/kg, comparable to doxorubicin . This suggests that imidazolidinone derivatives may serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
  • Cell Cycle Analysis : Research involving cell cycle progression indicated that certain imidazolidinone derivatives could cause significant G2/M phase arrest in treated cells, leading to apoptosis . This was visualized using immunofluorescence techniques and confirmed through competition assays with known inhibitors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the substituents on the imidazolidinone core can enhance biological activity. For example, the introduction of methyl sulfone groups has been linked to increased oral bioavailability and potency against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

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